molecular formula C17H14F3N7OS2 B5270837 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B5270837
M. Wt: 453.5 g/mol
InChI Key: ZJIQUEGNALVMOF-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic derivatives featuring a fused triazinoindole core linked via a sulfanyl (-S-) bridge to a butanamide chain terminating in a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl group. The triazinoindole scaffold is known for its π-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N7OS2/c1-3-10(13(28)22-16-26-24-14(30-16)17(18,19)20)29-15-21-12-11(23-25-15)8-6-4-5-7-9(8)27(12)2/h4-7,10H,3H2,1-2H3,(H,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIQUEGNALVMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C(F)(F)F)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazinoindole core, the introduction of the thiadiazole ring, and the attachment of the butanamide chain. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that it may act as an iron chelator, which can inhibit cancer cell proliferation by depleting intracellular iron levels essential for cell growth. This mechanism leads to cell cycle arrest and apoptosis in various cancer cell lines.

Antiviral Properties

The compound has also been investigated for its antiviral activities. Derivatives of triazinoindoles have shown effectiveness against various viral infections. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further antiviral research .

Coordination Chemistry

In coordination chemistry, this compound can serve as a ligand due to its ability to coordinate with metal ions. This property is valuable for developing new materials and catalysts in chemical synthesis.

Industrial Applications

The unique structure of this compound makes it an attractive candidate for the development of new pharmaceuticals. Its potential applications extend to:

  • Medicinal Chemistry : Development of novel drugs targeting various diseases.
  • Agricultural Chemistry : Potential use in agrochemicals due to its biological activity against pests or pathogens.

Study on Antiproliferative Effects

A study published in Bioorganic & Medicinal Chemistry explored the antiproliferative effects of triazinoindole derivatives on cancer cell lines. The findings revealed that compounds with similar structures exhibited significant cytotoxicity against multiple cancer types, suggesting that this compound could follow suit .

Iron Chelation Mechanism

Research conducted on iron chelation mechanisms highlighted how compounds like this one can effectively bind ferrous ions. This binding reduces the availability of iron necessary for tumor growth, demonstrating its potential utility in cancer therapies .

Mechanism of Action

The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with its analogs reported in the literature:

Compound Name Core Structure Sulfanyl Linker Amide Substituent Molecular Weight (g/mol) Reported Bioactivity Reference
Target Compound : 2-[(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide 5-Methyl-triazinoindole Butanamide 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl ~470–500 (estimated) Inferred antimicrobial activity (analog-based)
N-(4-Chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide 5-Methyl-triazinoindole Acetamide 4-Chlorophenyl 330.2 PqsR antagonist (IC₅₀: ~5 μM vs. P. aeruginosa)
N-(4-Phenyl-1,3-thiazol-2-yl)-2-(triazinoindol-3-ylsulfanyl)butanamide Triazinoindole Butanamide 4-Phenyl-1,3-thiazol-2-yl 446.55 Not reported (structural analog)
2-[(5-Benzyl-triazinoindol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide 5-Benzyl-triazinoindole Acetamide 4-Methylpyridin-2-yl 403.47 Not reported (ChemSpider ID: 300689-25-2)
tert-Butyl 2-((5-methyl-triazinoindol-3-yl)thio)acetate 5-Methyl-triazinoindole Acetate ester tert-Butyl 330.2 Intermediate for PqsR antagonist synthesis

Key Observations:

Core Modifications: The 5-methyl-triazinoindole core in the target compound is structurally similar to derivatives in , which demonstrated potent inhibition of Pseudomonas aeruginosa biofilm formation via PqsR antagonism . Substitution with a benzyl group () or unsubstituted triazinoindole () may alter π-stacking interactions with biological targets.

The trifluoromethyl-thiadiazole group in the target compound introduces strong electron-withdrawing effects, likely improving metabolic stability over chlorophenyl or phenyl substituents .

Bioactivity Trends :

  • Compounds with electron-deficient aromatic substituents (e.g., CF₃, Cl) on the amide terminus () generally show higher antimicrobial potency than alkyl or ester derivatives (e.g., tert-butyl in ) .

Structure-Activity Relationship (SAR) Insights

  • Triazinoindole Substitution: Methyl groups at the 5-position (as in the target compound) optimize steric compatibility with hydrophobic enzyme pockets, whereas bulkier benzyl groups () may reduce solubility .
  • Sulfanyl Linker Length : Butanamide chains (target compound, ) extend the molecule’s reach into deep binding cavities, as seen in biofilm inhibition assays .
  • Terminal Substituents : The CF₃ group’s electronegativity enhances hydrogen-bonding and dipole interactions, critical for target affinity .

Biological Activity

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazinoindole derivatives and features a complex structure that includes a triazinoindole core linked to a sulfanyl group and a thiadiazole moiety. The molecular formula is C15H14F3N5OS with a molecular weight of approximately 425.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to chelate iron ions , which is crucial for various cellular processes. By binding ferrous ions, it reduces the availability of iron necessary for cancer cell proliferation, leading to cell cycle arrest and apoptosis . This mechanism highlights its potential use in cancer therapy.

Anticancer Activity

Research indicates that 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells by depleting intracellular iron levels .

Antidepressant Potential

In addition to its anticancer properties, this compound has been studied for its antidepressant activity . A series of related compounds demonstrated significant effects in animal models using the tail suspension test (TST), suggesting that derivatives of triazinoindole may provide therapeutic benefits comparable to established antidepressants .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent . Its structural components contribute to activity against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances its efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant growth inhibition,
AntidepressantComparable to standard drugs
AntimicrobialActive against MRSA

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazinoindole core significantly influence the biological activities of these compounds. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial properties while maintaining low toxicity profiles .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazinoindole core via cyclization of substituted indole precursors using reagents like thiourea or thiosemicarbazide under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2: Thiolation at the C3 position of the triazinoindole moiety using sulfurizing agents (e.g., Lawesson’s reagent) in anhydrous DMF .
  • Step 3: Coupling the thiolated intermediate with the trifluoromethyl-thiadiazole fragment via nucleophilic substitution or Mitsunobu reaction, requiring inert atmospheres (N₂/Ar) and catalysts like DBU .

Key conditions affecting yield:

  • Purity of intermediates (HPLC >95% recommended) .
  • Reaction time and temperature for thiolation (prolonged heating >12h reduces decomposition) .
  • Solvent choice for coupling (DMF or THF yields >70% vs. <50% in DCM) .

Q. What spectroscopic and crystallographic methods are critical for structural validation?

  • 1H/13C NMR: Assign peaks for the triazinoindole (δ 7.8–8.2 ppm aromatic protons) and thiadiazole (δ 6.9–7.1 ppm) moieties. Confirm trifluoromethyl groups via 19F NMR (δ -62 to -65 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₂₁H₁₅F₃N₆OS₂: 512.08) .
  • X-ray Diffraction: Resolve crystal packing and bond angles (e.g., C-S bond length ~1.78 Å in thiadiazole) .

Q. What preliminary biological assays are recommended for evaluating pharmacological activity?

  • Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
  • Enzyme Inhibition: Caspase-3 activation assays (if targeting apoptosis) using fluorogenic substrates like DEVD-AMC .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab discrepancies .
  • Structural Analog Comparison: Test derivatives (e.g., replacing CF₃ with Cl or Br) to isolate substituent effects .
  • Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify trends in IC₅₀ variability .

Q. What computational strategies enhance synthesis optimization and reaction design?

  • Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., thiolation energy barrier ~25 kcal/mol) .
  • Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, ML-driven DOE (Design of Experiments) reduces trial runs by 40% .
  • Reaction Pathway Screening: ICReDD’s hybrid computational-experimental workflows narrow conditions (e.g., solvent polarity, pH) to 3–5 candidates .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Fragment Replacement: Synthesize analogs with modified triazinoindole (e.g., 5-ethyl instead of 5-methyl) or thiadiazole (e.g., replacing CF₃ with OCF₃) .
  • 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (e.g., CF₃ group’s hydrophobic contribution enhances MIC by 2-fold) .
  • Pharmacophore Mapping: Identify critical motifs (e.g., sulfur atoms for H-bonding with enzyme active sites) .

Q. What advanced separation techniques improve purity for pharmacological studies?

  • HPLC-MS: Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to resolve diastereomers .
  • Membrane Technologies: Tangential flow filtration (TFF) removes high-MW impurities (>3 kDa) with >90% recovery .
  • Chiral Chromatography: Employ amylose-based columns (e.g., Chiralpak IA) for enantiomeric excess determination (ee >99%) .

Q. How can experimental design (DoE) minimize resource use in process optimization?

  • Factorial Design: Screen 4–6 variables (e.g., temperature, catalyst loading) in 16–32 runs to identify critical factors (e.g., ANOVA p <0.05 for catalyst) .
  • Response Surface Methodology (RSM): Optimize yield (e.g., 75% to 88%) by modeling interactions between pH (6.5–7.5) and stirring rate (300–500 rpm) .
  • Taguchi Methods: Reduce variability in scale-up (e.g., 10 mg to 1 g) by prioritizing robust factors (e.g., solvent purity >99.9%) .

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